3-aminopropyl(methyl)phosphinic Acid 3-aminopropyl(methyl)phosphinic Acid Highly potent GABAB agonist, 10-fold more potent than Baclofen. (EC50 values for depression of striatal synaptic potentials are 920 nM and 1.25 μM for SKF97541 and baclofen, respectively). Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.

Brand Name: Vulcanchem
CAS No.: 127729-35-5
VCID: VC21080473
InChI: InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7)
SMILES: CP(=O)(CCCN)O
Molecular Formula: C4H12NO2P
Molecular Weight: 137.12 g/mol

3-aminopropyl(methyl)phosphinic Acid

CAS No.: 127729-35-5

Cat. No.: VC21080473

Molecular Formula: C4H12NO2P

Molecular Weight: 137.12 g/mol

* For research use only. Not for human or veterinary use.

3-aminopropyl(methyl)phosphinic Acid - 127729-35-5

Specification

CAS No. 127729-35-5
Molecular Formula C4H12NO2P
Molecular Weight 137.12 g/mol
IUPAC Name 3-aminopropyl(methyl)phosphinic acid
Standard InChI InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7)
Standard InChI Key NHVRIDDXGZPJTJ-UHFFFAOYSA-N
SMILES CP(=O)(CCCN)O
Canonical SMILES CP(=O)(CCCN)O

Introduction

Chemical Properties and Characterization

3-Aminopropyl(methyl)phosphinic acid presents as a stable crystalline solid at room temperature, making it convenient for laboratory handling and storage under standard conditions . Its defined chemical structure and properties provide the foundation for its biological activities and potential applications.

Physical and Chemical Data

The compound's fundamental properties are summarized in the following table:

PropertyValue
CAS Number127729-35-5
Molecular FormulaC4H12NO2P
Molecular Weight137.12 g/mol
Physical StateSolid at room temperature
StructureStable crystalline compound
Standard InChIInChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7)
SMILESCP(=O)(CCCN)O

The compound features a 3-aminopropyl chain and methyl group attached to a central phosphinic acid moiety, creating a unique chemical architecture that contributes to its pharmacological profile.

Alternative Nomenclature

The compound appears in scientific literature under various designations:

  • SKF 97541

  • CGP 35024

  • 3-APMPA

  • (3-aminopropyl)(methyl)phosphinic acid

  • Phosphinic acid, (3-aminopropyl)methyl-

  • SKF97541

This diversity of nomenclature reflects the compound's significance across multiple research domains.

Pharmacological Profile

GABAB Receptor Activity

The primary pharmacological action of 3-aminopropyl(methyl)phosphinic acid is as a potent and selective GABAB receptor agonist. GABAB receptors are metabotropic receptors that play crucial roles in regulating neuronal excitability and synaptic transmission. The activation of these receptors by 3-aminopropyl(methyl)phosphinic acid produces significant physiological effects relevant to several therapeutic areas.

Studies have demonstrated that this compound acts as a full agonist at GABAB receptors, showing both high affinity and potency in experimental models . Research comparing native rat GABAB receptors and human recombinant GABAB(1a)-GABAB(2) receptors has established a reasonable correlation between receptor affinity and agonistic potency for 3-aminopropyl(methyl)phosphinic acid .

Neurological Effects

Due to its GABAB receptor agonism, 3-aminopropyl(methyl)phosphinic acid exhibits pronounced effects on the central nervous system. Research has demonstrated that it produces sedative effects in mammals, a property consistent with its mechanism of action . In experimental settings, the compound has been shown to cause hypothermia in rodents, even when administered intracerebroventricularly, indicating direct central effects .

Notably, 3-aminopropyl(methyl)phosphinic acids are substantially more potent in producing central nervous system effects compared to related 3-aminopropylphosphinic acids, suggesting distinct pharmacokinetic and pharmacodynamic properties that influence their biological activity profile .

Structure-Activity Relationship

Comparative Analysis with Related Compounds

Extensive research has compared 3-aminopropyl(methyl)phosphinic acids with structurally related 3-aminopropylphosphinic acids, revealing important structure-activity relationships. In general, there are no major differences in either affinity or potency between these two classes when examining their interaction with GABAB receptors .

  • 2-keto substituted analogues of 3-aminopropyl(methyl)phosphinic acid display lower affinity and potency than corresponding 3-aminopropylphosphinic acid derivatives

  • Both classes generally function as full agonists at the GABAB receptor

  • Differential transport properties across the blood-brain barrier and cellular uptake mechanisms produce distinct pharmacological profiles despite similar receptor interactions

Structural Determinants of Activity

Research has established that specific structural features of 3-aminopropyl(methyl)phosphinic acid are critical for its biological activity:

  • The phosphinic acid moiety serves as a key recognition element for GABAB receptor binding

  • The 3-aminopropyl backbone is essential for activity, with modifications to this structure typically rendering molecules inactive at GABAB receptors

  • The methyl substituent on the phosphorus atom significantly influences pharmacokinetic properties, particularly regarding transport across biological membranes and interaction with cellular transporters

These structure-activity insights provide valuable guidance for the development of related compounds with optimized pharmacological profiles.

Therapeutic Applications and Research Findings

Neurological Applications

The compound's activity as a GABAB receptor agonist makes it particularly relevant for neurological applications. Research has identified 3-aminopropyl(methyl)phosphinic acid as having potential roles in treating neurological disorders, as its phosphonic acid moiety can mimic the action of neurotransmitters . This property has led to investigations in several areas:

  • Neurological conditions characterized by excessive neuronal excitability

  • Disorders involving GABA neurotransmission imbalance

  • Potential applications in addiction treatment, leveraging its ability to modulate neurochemical systems

Gastrointestinal Applications

One of the most extensively studied potential therapeutic applications of 3-aminopropyl(methyl)phosphinic acid relates to gastrointestinal function, particularly regarding transient lower oesophageal sphincter relaxation (TLOSR).

Research has evaluated the compound's ability to inhibit TLOSR, which is relevant to the treatment of gastroesophageal reflux disease . Comparative studies between 3-aminopropyl(methyl)phosphinic acids and 3-aminopropylphosphinic acids have revealed that:

  • Both classes can inhibit TLOSR, demonstrating potential utility in reflux disease

  • 3-Aminopropylphosphinic acids showed a superior therapeutic index in this application

  • The difference in therapeutic index appears to be mechanistically linked to differential neural cell uptake between the two compound classes

These findings provide valuable insights into the potential clinical applications of these compounds and the structural modifications that might optimize their therapeutic profiles.

Additional Therapeutic Possibilities

Based on its pharmacological profile, research suggests 3-aminopropyl(methyl)phosphinic acid may have applications in various other conditions:

  • Muscle relaxation therapy

  • Management of cardiovascular disorders

  • Treatment of asthma

  • Intervention in gut motility disorders like irritable bowel syndrome

  • Development as prokinetic and anti-tussive agents

The diverse potential applications highlight the compound's pharmacological versatility and continued research interest.

Pharmacokinetics and Cellular Transport

GABA Transporter Interactions

A crucial aspect of 3-aminopropyl(methyl)phosphinic acid's pharmacological profile involves its interaction with GABA transporters (GATs), which significantly influences its distribution and effects in the central nervous system.

Research has revealed important differences in GAT-mediated uptake between 3-aminopropyl(methyl)phosphinic acids and related compounds:

  • 3-Aminopropylphosphinic acids carrying small substituents (O, OH, F) in the 2-position demonstrate GAT-mediated uptake into brain cells

  • In contrast, 3-aminopropyl(methyl)phosphinic acids show substantially less GAT-mediated uptake

  • This differential uptake pattern appears to be a key determinant of the distinct pharmacological profiles observed between these compound classes

Based on these functional differences, researchers have categorized these compounds into two groups:

  • Group I: 3-aminopropyl(methyl)phosphinic acids and 3-aminopropylphosphinic acids with large substituents

  • Group II: 3-aminopropylphosphinic acids with small substituents

Therapeutic Index Considerations

The pharmacokinetic properties of 3-aminopropyl(methyl)phosphinic acid directly influence its therapeutic index—the ratio between effective doses and doses producing adverse effects. Research findings indicate that:

  • 3-Aminopropyl(methyl)phosphinic acids are much more potent in producing central nervous system effects like hypothermia in experimental models

  • This increased central potency contributes to a narrower therapeutic window compared to certain 3-aminopropylphosphinic acids

  • The differential therapeutic profile appears to be mechanistically linked to neural cell uptake patterns that are present for some 3-aminopropylphosphinic acids but absent for 3-aminopropyl(methyl)phosphinic acids

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator